Chemical structure and molecular weight of 1,2,2-Trimethylpiperazine hydrochloride
Chemical structure and molecular weight of 1,2,2-Trimethylpiperazine hydrochloride
An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Hydrochloride: Structure, Properties, and Synthetic Considerations
Introduction
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformationally restricted yet flexible nature, make it an invaluable building block for modulating pharmacokinetics and pharmacodynamics. This guide provides a detailed technical overview of a specific derivative, 1,2,2-Trimethylpiperazine hydrochloride, a compound of interest for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications and handling considerations, grounding all claims in authoritative sources.
Chemical Structure and Physicochemical Properties
1,2,2-Trimethylpiperazine hydrochloride is a substituted heterocyclic amine salt. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. This specific isomer is characterized by a methyl group on the nitrogen at position 1 and two methyl groups (a gem-dimethyl group) on the adjacent carbon at position 2. The hydrochloride salt form enhances its stability and aqueous solubility.
Key Identifiers and Properties
A summary of the compound's key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 932047-03-5 | [2] |
| Molecular Formula | C₇H₁₇ClN₂ | [2] |
| Molecular Weight | 164.68 g/mol | Calculated |
| Physical Form | White to Yellow Solid | [2] |
| InChI Key | AWYYVHSHGGSKCG-UHFFFAOYSA-N | [2] |
| InChI Code | 1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H | [2] |
Structural Elucidation
The structural arrangement of 1,2,2-Trimethylpiperazine hydrochloride is critical to its chemical behavior. The nitrogen at position 4 is a secondary amine, while the nitrogen at position 1 is a tertiary amine. The gem-dimethyl group at position 2 introduces significant steric hindrance, which can influence its reactivity and metabolic stability, potentially blocking sites of oxidative metabolism and prolonging its biological half-life in derivative molecules.
Caption: Chemical structure of 1,2,2-Trimethylpiperazine cation with its hydrochloride counter-ion.
Proposed Synthetic Pathway and Experimental Protocol
While specific, peer-reviewed synthetic procedures for 1,2,2-Trimethylpiperazine hydrochloride are not widely published, a logical and robust pathway can be designed based on established principles of heterocyclic chemistry. The following proposed workflow utilizes a reductive amination strategy, a common and efficient method for forming C-N bonds.
Causality Behind Experimental Choices: The choice of a reductive amination pathway is based on its high efficiency and functional group tolerance. Using a protected diamine (Boc-ethylenediamine) ensures selective reaction at one nitrogen terminus. The subsequent steps of deprotection and reductive methylation are standard, high-yielding transformations. The final salt formation is a straightforward acid-base reaction. This multi-step process provides clear points for purification and characterization, ensuring the integrity of the final product.
Caption: Proposed synthetic workflow for 1,2,2-Trimethylpiperazine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation and characterization (e.g., by NMR and MS) of the intermediates at each stage would confirm the viability of the subsequent step.
Step 1: Synthesis of tert-butyl (2-(isopropylamino)ethyl)carbamate
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To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetone (1.2 eq).
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Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30°C.
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Stir the reaction for 12-18 hours at room temperature. Monitor progress by TLC or LC-MS.
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Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl (2-(isopropyl(methyl)amino)ethyl)carbamate
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Dissolve the product from Step 1 (1.0 eq) in formic acid (5.0 eq).
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Add aqueous formaldehyde (37% w/w, 3.0 eq) and heat the mixture to 90°C for 4-6 hours.
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Cool the reaction to room temperature and carefully basify with 4M NaOH solution to pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methylated intermediate.
Step 3 & 4: Deprotection and Cyclization
-
Dissolve the product from Step 2 (1.0 eq) in DCM (0.5 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove all volatiles under reduced pressure. Dissolve the residue in methanol (0.5 M).
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Add aqueous glyoxal (40% w/w, 1.1 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Stir at room temperature for 24 hours.
-
Quench with water, basify with NaOH, and extract with ethyl acetate.
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Dry the combined organic layers and concentrate to yield the free base, 1,2,2-Trimethylpiperazine.
Step 5: Hydrochloride Salt Formation
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Dissolve the crude free base from Step 4 in diethyl ether.
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Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1,2,2-Trimethylpiperazine hydrochloride as a solid.
Potential Applications in Drug Discovery
The piperazine moiety is a cornerstone of CNS-active pharmaceuticals.[3] Its presence can improve aqueous solubility and allow for salt formation, which is beneficial for formulation. The N-substituents on the piperazine ring are critical for defining the pharmacological target and activity.
Pharmacological Relevance:
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Scaffold for CNS Agents: Piperazine derivatives are found in drugs for treating depression, psychosis, and anxiety.[1][4] The basic nitrogen at position 4 can interact with acidic residues in target proteins like G-protein coupled receptors (GPCRs).
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Modulation of Pharmacokinetics: The specific substitution pattern of 1,2,2-trimethylpiperazine can be leveraged by medicinal chemists. As mentioned, the gem-dimethyl group can act as a metabolic shield. The N-methyl group can influence the pKa and lipophilicity of the molecule.
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Synthetic Building Block: This compound serves as a ready-made, functionalized scaffold. The secondary amine at the N4 position is a nucleophilic handle for further elaboration, allowing for its incorporation into larger, more complex molecules via reactions like N-alkylation, acylation, or Buchwald-Hartwig amination.[1][3]
Caption: The central role of the piperazine scaffold in diverse therapeutic areas.
Safety, Handling, and Storage
Hazard Summary
-
Skin and Eye Contact: Expected to cause skin irritation or severe burns and serious eye damage.[6][7][8]
-
Inhalation: May cause respiratory irritation or allergic/asthma symptoms.[5][9]
-
Ingestion: Harmful if swallowed.[9]
Recommended Handling and Storage Protocols
| Parameter | Recommendation | Rationale |
| Engineering Controls | Handle in a certified chemical fume hood. | To prevent inhalation of dust and fumes.[6] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. | To prevent skin and eye contact.[5][7] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | To minimize exposure risk.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area.[5] | To protect from moisture and light. |
| Incompatibilities | Keep away from strong oxidizing agents. | To prevent hazardous reactions.[9] |
Conclusion
1,2,2-Trimethylpiperazine hydrochloride is a functionalized chemical building block with significant potential for application in pharmaceutical research and development. Its defined structure, featuring a reactive secondary amine and a sterically shielded core, makes it an attractive starting point for the synthesis of novel chemical entities. By understanding its physicochemical properties and employing robust synthetic and handling protocols, researchers can effectively leverage this compound to explore new therapeutic frontiers, particularly in the realm of central nervous system disorders.
References
- 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 - Sigma-Aldrich.
- Trimetazidine (hydrochloride) (CAS Number: 13171-25-0) | Cayman Chemical.
- SAFETY D
- SAFETY D
- 100911-48-6 | 1,3,3-Trimethylpiperazine dihydrochloride - ChemScene.
- CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica.
- Safety D
- CN102993122B - Novel synthesis path of trimetazidine hydrochloride - Google P
- CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google P
- Piperazine - European Directorate for the Quality of Medicines & HealthCare.
- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
- Piperazine - Safety D
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.edqm.eu [sds.edqm.eu]
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